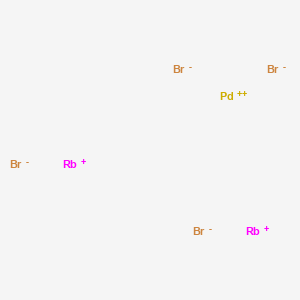
Dirubidium tetrabromopalladate(2-)
Description
Dirubidium tetrabromopalladate(2−), with the chemical formula Rb₂[PdBr₄], is a coordination compound comprising rubidium (Rb⁺) cations and a tetrabromopalladate(2−) anion ([PdBr₄]²⁻). The [PdBr₄]²⁻ anion adopts a square-planar geometry, consistent with the d⁸ electronic configuration of palladium(II). This structure is stabilized by Pd–Br bonding interactions, with a bond distance of 0.2444 nm as observed in analogous tetrabromopalladate complexes .
Rb₂[PdBr₄] is expected to exhibit hygroscopic behavior and solubility in polar solvents like water, similar to its potassium counterpart .
Properties
CAS No. |
15654-53-2 |
|---|---|
Molecular Formula |
Br4PdRb2 |
Molecular Weight |
597 g/mol |
IUPAC Name |
palladium(2+);rubidium(1+);tetrabromide |
InChI |
InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI Key |
FWSCFPLSNUSJJB-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
Other CAS No. |
15654-53-2 |
Synonyms |
dirubidium tetrabromopalladate(2-) |
Origin of Product |
United States |
Comparison with Similar Compounds
Potassium Tetrabromopalladate(II) (K₂[PdBr₄])
- Structure: Crystallizes in a monoclinic system (space group P2₁/c) with a square-planar [PdBr₄]²⁻ anion. Pd–Br bond distances are 0.2444 nm, identical to those reported for the [PdBr₄]²⁻ ion in other compounds .
- Thermodynamics : The standard entropy (S°) of [PdBr₄]²⁻ is calculated as 318 J/(mol·K) at 298 K, with vibrational frequencies derived from Raman and infrared spectra .
- Applications : Used in synthesizing semiconducting metal-containing polymers, where the planar [PdBr₄]²⁻ unit facilitates electronic conjugation .
Theophyllinium Tetrabromopalladate(II) ([Thph]₂[PdBr₄])
- Structure : Features a distorted square-planar geometry due to hydrogen bonding between the theophyllinium cation and [PdBr₄]²⁻. Pd–Br bond lengths range from 0.242–0.248 nm , slightly broader than K₂[PdBr₄] due to cation-anion interactions .
- Spectroscopy : Infrared and Raman spectra confirm the presence of Pd–Br stretching modes at 243 cm⁻¹ (E symmetry) and 172 cm⁻¹ (B symmetry) .
Dirubidium Tetrabromopalladate(2−) (Rb₂[PdBr₄])
- Inferred Properties : Expected to share the square-planar geometry of [PdBr₄]²⁻ but with larger Rb⁺ cations increasing lattice parameters compared to K₂[PdBr₄]. Solubility in water is likely lower than K₂[PdBr₄] due to reduced hydration energy of Rb⁺.
Comparative Data Table
Chemical Behavior and Reactivity
- Extractability : Studies on [PdBr₄]²⁻ vs. [PdCl₄]²⁻ show that bromo complexes exhibit lower extractability with thiodiglycolamide ligands compared to chloro analogs, likely due to weaker ligand-field stabilization .
- Thermal Stability : The [PdBr₄]²⁻ ion is thermally stable up to 200°C in solid-state compounds, as demonstrated in K₂[PdBr₄] .
Research Findings and Implications
Structural Uniformity : The [PdBr₄]²⁻ anion maintains consistent Pd–Br bond distances (~0.244 nm) across different compounds, suggesting minimal cation influence on the core geometry .
Cation-Driven Properties : Larger cations like Rb⁺ may reduce solubility and alter crystallographic packing compared to smaller cations (e.g., K⁺ or organic cations) .
Material Applications : The electronic structure of [PdBr₄]²⁻ makes it suitable for optoelectronic materials, though Rb₂[PdBr₄] remains underexplored compared to K₂[PdBr₄] .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


